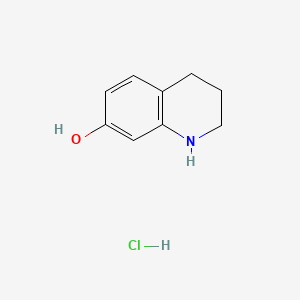
N-Methyl-N-(3-methylenecyclobutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3-methylenecyclobutyl)amine is an organic compound with the molecular formula C6H11N It is a secondary amine where the nitrogen atom is bonded to a methyl group and a 3-methylenecyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3-methylenecyclobutyl)amine typically involves the reductive amination of 3-methylenecyclobutanone with methylamine. The reaction is carried out under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction proceeds as follows:
- 3-Methylenecyclobutanone is reacted with methylamine in the presence of a reducing agent.
- The mixture is subjected to hydrogenation, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(3-methylenecyclobutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Methyl-N-(3-methylcyclobutyl)amine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N-(3-methylenecyclobutyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3-methylenecyclobutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The methylene group in the cyclobutyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-(3-phenylpropyl)amine: Similar structure but with a phenyl group instead of a methylenecyclobutyl group.
N-Methyl-N-butylamine: Similar secondary amine structure but with a butyl group instead of a methylenecyclobutyl group.
Uniqueness
N-Methyl-N-(3-methylenecyclobutyl)amine is unique due to its methylenecyclobutyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
1235440-59-1 |
|---|---|
Fórmula molecular |
C6H11N |
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
N-methyl-3-methylidenecyclobutan-1-amine |
InChI |
InChI=1S/C6H11N/c1-5-3-6(4-5)7-2/h6-7H,1,3-4H2,2H3 |
Clave InChI |
IAVNOPUJGMLCDB-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
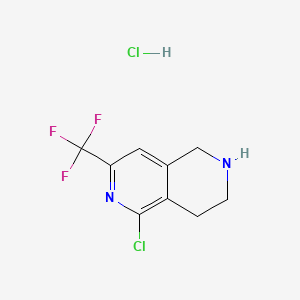
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
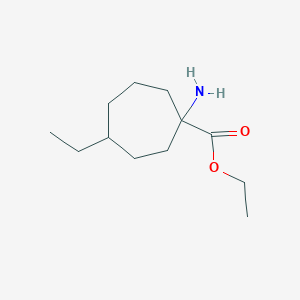
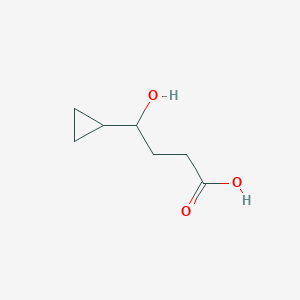
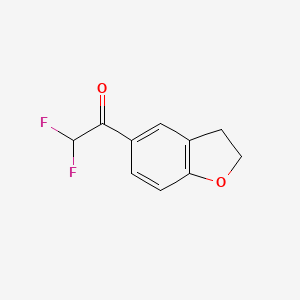
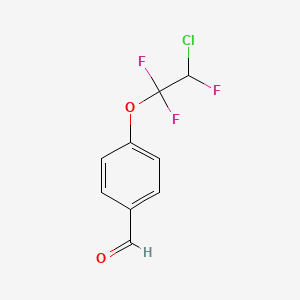

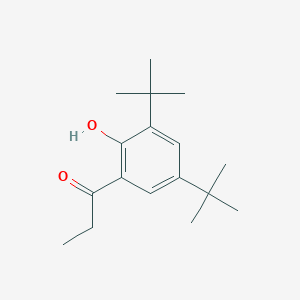
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

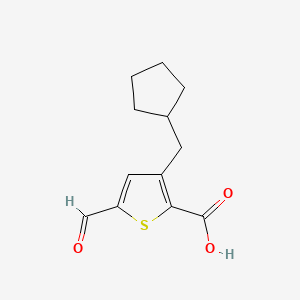
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
